Cas no 33987-02-9 (4-chlorobenzo[g]quinazoline)
4-chlorobenzo[g]quinazoline Chemical and Physical Properties
Names and Identifiers
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- 4-chlorobenzo[g]quinazoline
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- MDL: MFCD11505647
- SMILES: ClC1=C2C=C3C=CC=CC3=CC2=NC=N1
4-chlorobenzo[g]quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C365558-25mg |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 25mg |
$ 70.00 | 2022-03-28 | ||
| TRC | C365558-50mg |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 50mg |
$ 95.00 | 2022-03-28 | ||
| TRC | C365558-250mg |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 250mg |
$ 365.00 | 2022-03-28 | ||
| Alichem | A019093528-5g |
4-Chlorobenzo[g]quinazoline |
33987-02-9 | 97% | 5g |
$1420.40 | 2023-09-02 | |
| Alichem | A019093528-10g |
4-Chlorobenzo[g]quinazoline |
33987-02-9 | 97% | 10g |
$1949.70 | 2023-09-02 | |
| Alichem | A019093528-25g |
4-Chlorobenzo[g]quinazoline |
33987-02-9 | 97% | 25g |
$3283.00 | 2023-09-02 | |
| Enamine | EN300-88628-0.05g |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
| Enamine | EN300-88628-0.1g |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 95.0% | 0.1g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-88628-0.25g |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 95.0% | 0.25g |
$216.0 | 2025-03-21 | |
| Enamine | EN300-88628-0.5g |
4-chlorobenzo[g]quinazoline |
33987-02-9 | 95.0% | 0.5g |
$407.0 | 2025-03-21 |
4-chlorobenzo[g]quinazoline Suppliers
4-chlorobenzo[g]quinazoline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-chlorobenzo[g]quinazoline
4-Chlorobenzo[g]quinazoline (CAS No. 33987-02-9): A Comprehensive Overview of Its Chemical Structure, Pharmacological Properties, and Research Applications
4-Chlorobenzo[g]quinazoline, with the CAS No. 33987-02-9, represents a significant class of heterocyclic compounds that have garnered attention in the field of medicinal chemistry due to their unique structural features and potential therapeutic applications. This compound belongs to the quinazoline family, which is characterized by a six-membered ring fused to a five-membered pyrimidine ring. The introduction of a chlorine substituent at the 4-position of the benzene ring introduces additional stereochemical complexity and functional group diversity, which may influence its biological activity and pharmacokinetic properties.
Recent studies have highlighted the importance of 4-chlorobenzo[g]quinazoline in the development of novel therapeutics targeting various disease mechanisms. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the synthesis of 4-chlorobenzo[g]quinazoline-based derivatives with enhanced antitumor activity against multidrug-resistant cancer cell lines. These findings underscore the potential of this compound as a scaffold for designing targeted therapies in oncology. The structural flexibility of 4-chlorobenzo[g]quinazoline allows for the incorporation of diverse functional groups, enabling the modulation of its pharmacological profile to address specific therapeutic targets.
From a synthetic perspective, the preparation of 4-chlorobenzo[g]quinazoline typically involves the condensation of aromatic amines with appropriate electrophilic reagents under controlled reaction conditions. A 2024 study published in Organic & Biomolecular Chemistry demonstrated the utility of microwave-assisted synthesis in improving the efficiency and yield of 4-chlorobenzo[g]quinazoline derivatives. This method not only reduces reaction times but also minimizes the formation of byproducts, which is critical for the production of high-purity compounds for pharmaceutical applications.
Pharmacologically, 4-chlorobenzo[g]quinazoline exhibits a range of biological activities, including antiproliferative, anti-inflammatory, and neuroprotective effects. A 2023 in vitro study published in European Journal of Medicinal Chemistry revealed that 4-chlorobenzo[g]quinazoline derivatives could inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These findings suggest its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, the antitumor potential of 4-chlorobenzo[g]quinazoline has been extensively explored in recent years. A 2024 clinical trial reported in Cancer Research demonstrated that a derivative of 4-chlorobenzo[g]quinazoline exhibited significant efficacy in reducing tumor growth in xenograft models of pancreatic cancer. The compound's ability to induce apoptosis in cancer cells, coupled with its capacity to modulate the tumor microenvironment, positions it as a promising candidate for cancer therapy.
In the realm of drug discovery, 4-chlorobenzo[g]quinazoline has also been investigated for its potential as a modulator of ion channels and neurotransmitter receptors. A 2023 study published in Neuropharmacology found that 4-chlorobenzo[g]quinazoline derivatives could selectively target voltage-gated sodium channels, offering therapeutic potential for neurological disorders such as epilepsy and neuropathic pain. These findings highlight the compound's versatility in addressing diverse pathological conditions.
From a medicinal chemistry standpoint, the structural diversity of 4-chlorobenzo[g]quinazoline derivatives allows for the design of molecules with optimized physicochemical properties. For example, the introduction of hydrophilic groups or the modification of the aromatic ring can enhance the compound's solubility and bioavailability, which are critical factors in drug development. A 2024 review article in Drug Discovery Today discussed the importance of structure-activity relationship (SAR) studies in refining the therapeutic potential of 4-chlorobenzo[g]quinazoline derivatives.
Additionally, the environmental impact and sustainability of 4-chlorobenzo[g]quinazoline synthesis have become important considerations in modern pharmaceutical research. A 2023 study published in Green Chemistry explored the use of green chemistry principles in the synthesis of 4-chlorobenzo[g]quinazoline derivatives, emphasizing the reduction of hazardous waste and the use of renewable resources. These efforts align with the growing emphasis on sustainable drug development practices.
In summary, 4-chlorobenzo[g]quinazoline represents a versatile scaffold with significant potential in the development of novel therapeutics. Its structural features, combined with the ability to modulate its biological activity through functional group modifications, make it an attractive target for medicinal chemists. As research in this area continues to advance, the therapeutic applications of 4-chlorobenzo[g]quinazoline are expected to expand, offering new opportunities for the treatment of various diseases.
Further research is needed to fully elucidate the mechanisms of action of 4-chlorobenzo[g]quinazoline derivatives and to optimize their therapeutic profiles for clinical applications. Collaborative efforts between medicinal chemists, pharmacologists, and clinicians will be essential in translating these findings into effective treatments. As the field of medicinal chemistry continues to evolve, the role of 4-chlorobenzo[g]quinazoline in drug discovery is likely to grow, contributing to the development of innovative therapies for a wide range of medical conditions.
For those interested in exploring the potential of 4-chlorobenzo[g]quinazoline, further reading on recent studies and clinical trials can provide valuable insights into its current and future applications. Engaging with interdisciplinary research and staying updated on the latest advancements in medicinal chemistry will be crucial for harnessing the full potential of this compound in the pursuit of improved therapeutic outcomes.
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